molecular formula C22H20N6O3S B2913133 ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863459-53-4

ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No. B2913133
CAS RN: 863459-53-4
M. Wt: 448.5
InChI Key: FTLYTQUXMPMYIT-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, a class of heterocyclic compounds. Pyrimidines and their annulated derivatives exhibit significant biological activity and are versatile objects for chemical modification . This specific compound contains a 1,2,4-triazole moiety, which is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are based on the interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole moiety and a pyrimidine ring. The 1,2,4-triazole operates as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds are typically cyclization processes or domino reactions . These reactions are often based on the interaction of various 2-halo derivatives with sulfur-containing reagents .

Scientific Research Applications

Spectral and Molecular Docking Analysis

Research on compounds with similar triazolopyrimidin frameworks has demonstrated their utility in spectral analysis and molecular docking studies. For instance, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was synthesized and identified through various spectroscopic techniques, including FT-IR, NMR, and UV–Vis. Theoretical calculations such as DFT/B3LYP functional analyses provided insights into molecular properties like the molecular electrostatic potential and nonlinear optical properties. Furthermore, molecular docking analysis suggested potential as a cancer inhibitor due to favorable binding energies and adherence to active sites of target proteins (Sert et al., 2020).

Heterocyclic Compound Synthesis for Insecticidal Applications

Another study explored the synthesis of heterocycles incorporating a thiadiazole moiety, demonstrating the versatility of such compounds in creating various heterocycles like pyrrole, pyridine, and triazolopyrimidines. These compounds were evaluated for their insecticidal properties against the cotton leafworm, showcasing the potential of triazolopyrimidine derivatives in developing bioactive agents for agricultural applications (Fadda et al., 2017).

Synthesis of Ring-Fused Heterocycles

The utility of ethyl derivatives in synthesizing ring-fused heterocycles is highlighted in the preparation of pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate. This research emphasizes the role of such compounds in generating a variety of heterocyclic systems, which could have applications in pharmaceutical development and material science (Kanno et al., 1991).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in pharmaceuticals. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules .

properties

IUPAC Name

ethyl 4-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-3-31-22(30)15-6-8-16(9-7-15)25-18(29)12-32-21-19-20(23-13-24-21)28(27-26-19)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYTQUXMPMYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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